Superior Inhibition of NF-κB Nuclear Translocation Compared to Aspirin and Salicylate
In a head-to-head study using human umbilical vein endothelial cells (HUVEC) stimulated with TNF-α, 2-Hydroxy-4-(trifluoromethyl)benzamide (HTB) demonstrated approximately 2-fold greater potency in inhibiting the nuclear translocation of NF-κB compared to aspirin, and was significantly more potent than sodium salicylate [1].
| Evidence Dimension | Inhibition of NF-κB Nuclear Translocation (IC₅₀) |
|---|---|
| Target Compound Data | Approximately 2 mM |
| Comparator Or Baseline | Aspirin: 4 mM; Sodium Salicylate: >4 mM |
| Quantified Difference | HTB is ~2x more potent than aspirin; potency of salicylate is less than half that of HTB. |
| Conditions | Human Umbilical Vein Endothelial Cells (HUVEC) stimulated with Tumour Necrosis Factor-alpha (TNF-α) |
Why This Matters
This 2-fold potency advantage over aspirin for a key anti-inflammatory transcription factor provides a clear scientific rationale for selecting HTB over aspirin in experimental models of inflammation.
- [1] Bayón Y, et al. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation. Br J Pharmacol. 1999 Mar;126(6):1359-66. View Source
